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Compound of Interest

Compound Name:
1-[3-(2-Methoxy-ethoxy)-phenyl]-

piperazine

CAS No.: 862168-49-8

Cat. No.: B1423658

Get Quote

Abstract & Significance
This Application Note details the optimized synthesis of 1-[3-(2-Methoxy-ethoxy)-phenyl]-
piperazine, a critical pharmacophore in medicinal chemistry. This structural motif—a

phenylpiperazine core with a meta-alkoxy side chain—is frequently observed in CNS-active

agents, particularly serotonin (5-HT) receptor ligands and adrenergic receptor antagonists.

The protocol prioritizes a convergent synthetic strategy utilizing Buchwald-Hartwig amination.

This approach offers superior regiocontrol compared to linear alkylation methods, minimizing

the formation of N-alkylated impurities and ensuring high yields of the target secondary amine.

Retrosynthetic Analysis
To ensure chemical integrity and scalability, the synthesis is disconnected into two primary

modules:

Ether Formation: Construction of the side chain via Williamson ether synthesis.
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C-N Bond Formation: Installation of the piperazine ring via Palladium-catalyzed cross-

coupling.

Target:
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine

Intermediate:
1-Bromo-3-(2-methoxyethoxy)benzene

C-N Disconnection
(Buchwald-Hartwig)

Piperazine
(Nucleophile)

Starting Material 1:
3-Bromophenol

O-Alkylation
(Williamson Ether)

Starting Material 2:
1-Bromo-2-methoxyethane

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection strategy isolating the aryl halide intermediate.

Safety & Precautions
3-Bromophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.

1-Bromo-2-methoxyethane: Alkylating agent; potential carcinogen. Avoid inhalation.

Palladium Catalysts: Handle under inert atmosphere (Nitrogen/Argon) to preserve activity.

Toluene: Flammable and reprotoxic. Use proper ventilation.
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Module A: Synthesis of 1-Bromo-3-(2-
methoxyethoxy)benzene
This step utilizes a Williamson ether synthesis to attach the glycol tail to the phenol core.

Reaction Scheme: 3-Bromophenol + 1-Bromo-2-methoxyethane + K2CO3 → 1-Bromo-3-(2-

methoxyethoxy)benzene

Reagents & Materials
Reagent Equiv.[1][2][3][4][5] MW ( g/mol ) Quantity

3-Bromophenol 1.0 173.01 17.3 g (100 mmol)

1-Bromo-2-

methoxyethane
1.2 138.99 16.7 g (120 mmol)

Potassium Carbonate

(K₂CO₃)
2.0 138.21 27.6 g (200 mmol)

Acetone (Anhydrous) Solvent - 250 mL

Sodium Iodide (NaI) 0.1 149.89 1.5 g (Catalytic)

Step-by-Step Procedure
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Dissolution: Add 3-Bromophenol (17.3 g) and anhydrous Acetone (250 mL) to the flask. Stir

until dissolved.

Base Addition: Add anhydrous K₂CO₃ (27.6 g) and catalytic NaI (1.5 g). Note: NaI

accelerates the reaction via the Finkelstein reaction mechanism in situ.

Alkylation: Add 1-Bromo-2-methoxyethane (16.7 g) dropwise over 10 minutes.

Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor by TLC

(Hexane/EtOAc 8:2) until starting phenol is consumed.

Workup:
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Cool the mixture to room temperature.

Filter off the inorganic solids (K₂CO₃/KBr) and wash the cake with acetone.[4]

Concentrate the filtrate under reduced pressure (Rotavap).

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50

mL) to remove unreacted phenol. Wash with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: 85–92% (Yellowish oil).

Validation: ¹H NMR should show disappearance of the phenolic -OH signal and

appearance of the ethoxy multiplets (3.7–4.1 ppm).

Module B: Buchwald-Hartwig Amination (Target
Synthesis)
This step couples the aryl bromide from Module A with piperazine.

Reaction Scheme: Ar-Br + Piperazine (excess) + Pd catalyst → Target Molecule

Reagents & Materials
Reagent Equiv.[1][2][3][4][5] MW Quantity

Intermediate (Module

A)
1.0 231.09 11.55 g (50 mmol)

Piperazine

(Anhydrous)
3.0 86.14 12.9 g (150 mmol)

Pd₂(dba)₃ 0.02 915.72 0.92 g (1 mol%)

BINAP (Ligand) 0.04 622.66 1.25 g (2 mol%)

Sodium tert-butoxide

(NaOtBu)
1.5 96.10 7.2 g (75 mmol)

Toluene (Degassed) Solvent - 150 mL
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Note: Excess piperazine is crucial to prevent the formation of the bis-aryl side product (N,N'-

diarylpiperazine).

Step-by-Step Procedure
Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen.

Catalyst Pre-complexation: Add Pd₂(dba)₃ (0.92 g), BINAP (1.25 g), and Toluene (50 mL).

Stir at room temperature for 15 minutes to form the active catalytic species (Solution turns

orange/red).

Reactant Addition: Add the Intermediate from Module A (11.55 g), Piperazine (12.9 g), and

NaOtBu (7.2 g). Add the remaining Toluene (100 mL).

Reaction: Heat the mixture to 100°C (oil bath) under Nitrogen for 8–12 hours.

Monitoring: Check TLC (DCM/MeOH 9:1). The aryl bromide spot should disappear.

Workup (Acid/Base Extraction Strategy):

Cool to room temperature and filter through a pad of Celite to remove Palladium residues.

Wash with Toluene.[6]

Extraction: Transfer filtrate to a separatory funnel. Extract with 1M HCl (3 x 50 mL).

Mechanism: The product (amine) goes into the aqueous layer; non-basic impurities stay in

organic.

Basification: Take the combined acidic aqueous layers and cool in an ice bath. Basify to

pH > 12 using 4M NaOH.

Final Extraction: Extract the turbid aqueous mixture with DCM (3 x 50 mL).

Dry the DCM layer over Na₂SO₄ and concentrate.

Salt Formation (Optional but Recommended): Dissolve the free base oil in Ethanol. Add 4M

HCl in Dioxane (2.5 equiv). The dihydrochloride salt will precipitate.[4] Filter and dry.[4]

Process Logic & Pathway Visualization
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The following diagram illustrates the reaction workflow and the critical purification logic used in

Module B.

Start: Aryl Bromide + Piperazine
Pd Catalyst / NaOtBu

Heat to 100°C (12h)
Formation of C-N Bond

Filtration (Celite)
Remove Pd Black

Extraction with 1M HCl
(Product moves to Aqueous Phase)

Organic Phase
(Contains Impurities/Ligands)

Discard

Basify Aqueous Phase
(NaOH, pH > 12)

Aqueous Layer

Extract into DCM
Evaporate -> Free Base

Click to download full resolution via product page

Figure 2: Workflow for the Buchwald-Hartwig coupling and acid-base purification strategy.
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Analytical Data & Validation
For the Dihydrochloride Salt (CAS 862168-49-8):

Appearance: Off-white to tan solid.

¹H NMR (400 MHz, D₂O):

δ 7.30 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 6.60 (d, 1H, Ar-H).

δ 4.20 (m, 2H, -O-CH₂-), 3.80 (m, 2H, -CH₂-O-), 3.45 (m, 8H, Piperazine ring), 3.35 (s, 3H,

-OCH₃).

Mass Spectrometry (ESI+): m/z = 237.15 [M+H]⁺ (Free base).

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield in Module A
Incomplete alkylation due to

moisture.

Ensure Acetone is anhydrous;

add more NaI catalyst.

Bis-arylation in Module B
Piperazine concentration too

low relative to Aryl Bromide.

Increase Piperazine

equivalents to 3.0–4.0x.

Dark Product Color Palladium contamination.

Perform an extra wash with

aqueous L-Cysteine or use a

scavenger resin (e.g.,

SiliaMetS).

Incomplete Conversion

(Module B)

Catalyst deactivation by

oxidation.

Degas solvents thoroughly

(sparge with N₂ for 20 min)

before adding catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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